molecular formula C9H7NO2 B072448 6-Methylisatin CAS No. 1128-47-8

6-Methylisatin

Cat. No. B072448
CAS RN: 1128-47-8
M. Wt: 161.16 g/mol
InChI Key: VFJUMJDSHGVFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives like 6-Methylisatin typically involves complexation reactions, reductive cyclization, or electrosynthesis methods. For example, the synthesis of tricarbonyl(N-methylisatin)chromium(0) demonstrates the complexation with tricarbonyl(naphthalene)chromium(0) followed by subsequent deprotection with formic acid (Muschalek, Weidner, & Butenschön, 2007). Another method involves the electrosynthesis of N-Methylisatin by electroreducing isatin in the presence of CH3I to achieve N-methylisatin in quantitative molar yield (Martínez Suárez et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of 6-Methylisatin derivatives involves understanding the changes in bond lengths, angles, and the overall conformation due to the methyl group addition. The study on the molecular structure of 1-methylisatin through gas-phase electron diffraction (GED) highlighted the impact of methyl substitution on the pyrroline ring's bond lengths and angles, revealing structural variations compared to unsubstituted isatin (Belyakov et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 6-Methylisatin include ring-opening reactions, annulations, and the formation of complexes with metals. For instance, the reaction of isatins with 6-amino uracils and isoxazoles demonstrated isatin ring-opening versus annulations, highlighting the versatile reactivity of 6-Methylisatin derivatives under different conditions (Poomathi et al., 2015).

Physical Properties Analysis

The physical properties of 6-Methylisatin derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of a polymer electrolyte membrane containing the methylisatin moiety highlighted the material's high proton conductivity and good dimensional stability, indicating the potential of 6-Methylisatin derivatives in fuel cell technology (Ryu et al., 2018).

Chemical Properties Analysis

The chemical properties of 6-Methylisatin derivatives, including their reactivity, stability, and interaction with other molecules, are essential for developing novel compounds with desired functionalities. Studies on the reaction mechanisms, such as the base-catalyzed domino reaction of N-methylisatin with methyl propiolate, provide insights into the chemical behavior and potential applications of these compounds (Kim et al., 2017).

Scientific Research Applications

  • Antiviral Agents

    • Application : Isatin derivatives have shown remarkable and broad-spectrum antiviral properties . They have been used in the fight against several viruses that have resulted in large outbreaks with serious health, economic, and social consequences .
    • Methods : The structure of isatins, such as NH at position 1 and carbonyl functions at positions 2 and 3, are manipulated to design biologically active analogues .
    • Results : The use of isatin derivatives has provided tremendous opportunities in the area of drug discovery . They have been proven to be effective therapies to eradicate deadly viruses .
  • Therapeutic Outcomes Against Multiple Diseases

    • Application : Isatin and its derivatives have diverse pharmacological activities such as anticancer, anti-TB, antifungal, antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, anti-HIV, and more .
    • Methods : Researchers take advantage of the structure of isatins to design biologically active analogues .
    • Results : Literature surveys based on reported preclinical, clinical, and patented details confirm the multitarget profile of isatin analogues .
  • Broad-Spectrum Antiviral Agents

    • Application : Isatin derivatives have shown remarkable and broad-spectrum antiviral properties . They have been used in the fight against several viruses that have resulted in large outbreaks with serious health, economic, and social consequences .
    • Methods : The structure of isatins, such as NH at position 1 and carbonyl functions at positions 2 and 3, are manipulated to design biologically active analogues .
    • Results : The use of isatin derivatives has provided tremendous opportunities in the area of drug discovery . They have been proven to be effective therapies to eradicate deadly viruses .
  • Anti-Cancer Activity

    • Application : Isatin derivatives have shown significant anti-cancer activity . Various anti-cancer targets such as histone deacetylase, carbonic anhydrase, tyrosine kinase, and tubulin have been discussed in detail .
    • Methods : Researchers take advantage of the structure of isatins to design biologically active analogues .
    • Results : Literature surveys based on reported preclinical, clinical, and patented details confirm the multitarget profile of isatin analogues .
  • Industrial Applications

    • Application : Isatin derivatives have applications in the dye industry and in corrosion prevention .
    • Methods : The chemical properties of isatins are manipulated for various industrial applications .
    • Results : Isatin derivatives have been successfully used in the dye industry and have shown effectiveness in corrosion prevention .
  • Water-Accelerated Reactions for Sustainable Flow Organic Processes

    • Application : Isatin derivatives, including N-methylisatin, have been used in water-accelerated reactions for sustainable flow organic processes .
    • Methods : The reaction involves the use of nitromethane and isatin derivatives under water-accelerated conditions .
    • Results : Complete consumption of N-methylisatin was observed in 3 hours under water-accelerated conditions when 25 equivalents of nitromethane were used .
  • Green Synthesis of Isatin-Based Compounds

    • Application : Isatin and its derivatives are synthetically versatile substrates that can form a wide range of heterocyclic structures . They are attractive to many research groups due to their potential applications in green solvents .
    • Methods : This involves the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin .
    • Results : Isatin derivatives have been used as raw material in the synthesis of drugs . They have shown numerous biological and pharmacological properties, drawing intense interest in organic synthesis and the medicinal field .

Safety And Hazards

6-Methylisatin can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 6-Methylisatin research could involve further exploration of its role in biological processes . For instance, the crosstalk between m6A and circular RNAs is a promising area of research . Additionally, the role of N6-methyladenosine methylation in glioma provides another potential direction for future research .

properties

IUPAC Name

6-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJUMJDSHGVFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920897
Record name 6-Methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylisatin

CAS RN

1128-44-5
Record name Indole-2,3-dione, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.